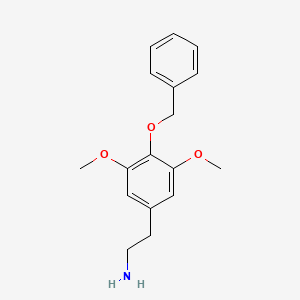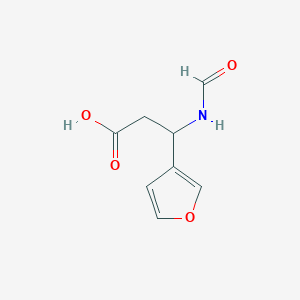![molecular formula C10H21N B13578888 [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopropyl ring with substituents that make it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethyl-3-(2-methylpropyl)cyclopropyl bromide with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used in the development of new therapeutic agents. Its amine functionality makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
2,2-Dimethylcyclopropylamine: Shares the cyclopropyl and amine functionalities but lacks the additional methylpropyl group.
3-(2-Methylpropyl)cyclopropylamine: Similar structure but with different substitution patterns on the cyclopropyl ring.
Cyclopropylmethanamine: A simpler analog with only the cyclopropyl and methanamine groups.
Uniqueness: The presence of both 2,2-dimethyl and 2-methylpropyl groups on the cyclopropyl ring makes [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine unique. This structural complexity can lead to distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-7(2)5-8-9(6-11)10(8,3)4/h7-9H,5-6,11H2,1-4H3 |
InChI Key |
UVHHBKLXNSWEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(C1(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
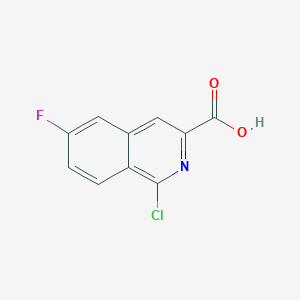
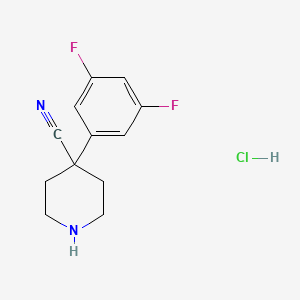
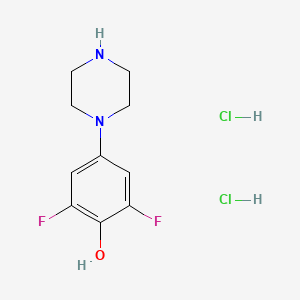
![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
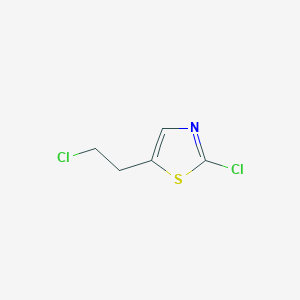
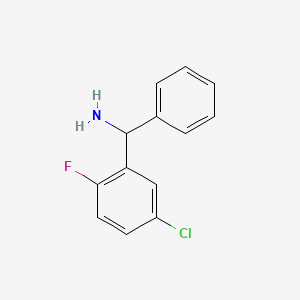
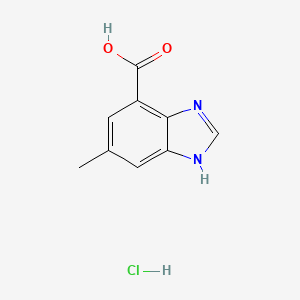
![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
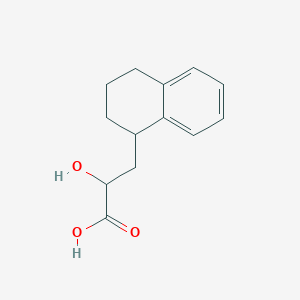
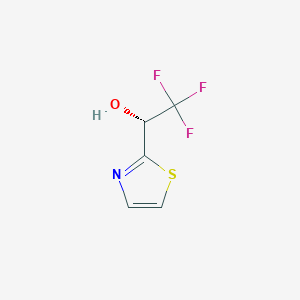
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
